molecular formula C18H19ClN4O3S B2928006 2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251632-04-8

2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2928006
CAS No.: 1251632-04-8
M. Wt: 406.89
InChI Key: ICRQUEXHLIVJTQ-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional functional groups such as a chlorophenylmethyl group and a piperidine-1-sulfonyl group. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the synthesis may begin with the reaction of 3-chlorobenzyl chloride with piperidine to form 3-chlorobenzylpiperidine. This intermediate can then be reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the triazole ring is formed through a cyclization reaction involving appropriate nitrogen sources .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the desired reactions.

Chemical Reactions Analysis

2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can interact with various biological targets, making it a subject of interest in drug discovery and development.

    Medicine: Due to its potential therapeutic properties, the compound is investigated for its use in the treatment of various diseases. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S/c19-15-6-4-5-14(11-15)12-23-18(24)22-13-16(7-8-17(22)20-23)27(25,26)21-9-2-1-3-10-21/h4-8,11,13H,1-3,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRQUEXHLIVJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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